3,5-Dichloro-4-(difluoromethoxy)anisole

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

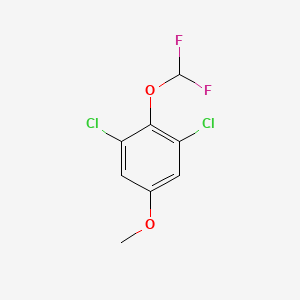

The molecular architecture of this compound presents a complex aromatic system with multiple functional group substitutions that significantly influence its chemical properties. The compound possesses the molecular formula C8H6Cl2F2O2 with a molecular weight of 243.03 grams per mole, establishing it as a moderately sized halogenated aromatic molecule. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene, which precisely describes the substitution pattern on the benzene ring.

The structural framework consists of a benzene ring serving as the central aromatic core, with strategic positioning of substituents that create distinct electronic and steric effects. The methoxy group (-OCH3) occupies a position that provides electron-donating characteristics to the aromatic system, while the two chlorine atoms at positions 1 and 3 contribute significant electron-withdrawing effects. The difluoromethoxy group (-OCF2H) at position 2 introduces both steric bulk and unique electronic properties, as this functional group has been recognized for its hydrogen bonding capabilities.

The canonical Simplified Molecular Input Line Entry System representation COC1=CC(=C(C(=C1)Cl)OC(F)F)Cl provides a linear encoding of the molecular structure, while the International Chemical Identifier key VCHFVPCWDLRYSD-UHFFFAOYSA-N serves as a unique digital fingerprint for database identification. The compound's InChI string InChI=1S/C8H6Cl2F2O2/c1-13-4-2-5(9)7(6(10)3-4)14-8(11)12/h2-3,8H,1H3 encodes the complete structural connectivity information including stereochemistry.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis represents a fundamental approach to understanding the three-dimensional arrangement of atoms within the crystal lattice of this compound. While specific crystallographic data for this exact compound was not available in the current literature review, related structural studies provide valuable insights into the conformational behavior of similar halogenated anisole derivatives. The presence of multiple halogen atoms and the bulky difluoromethoxy group suggests that intermolecular interactions play crucial roles in determining the solid-state packing arrangements.

The difluoromethoxy functional group exhibits unique conformational preferences due to the electronegativity of fluorine atoms and their influence on the carbon-fluorine bond lengths and angles. Research on related difluoromethyl-containing compounds indicates that this group can adopt specific orientations to minimize steric repulsion while maximizing favorable electrostatic interactions. The hydrogen atom in the difluoromethoxy group has been identified as a weak hydrogen bond donor, which could influence the crystal packing through intermolecular hydrogen bonding networks.

Conformational analysis of the molecule reveals that rotation around the carbon-oxygen bonds connecting the methoxy and difluoromethoxy groups to the aromatic ring creates multiple possible conformers. The energy barriers for these rotations are influenced by both steric effects from the adjacent chlorine substituents and electronic effects arising from the conjugation between the aromatic system and the oxygen lone pairs. The chlorine atoms at positions 1 and 3 create significant steric hindrance that restricts the conformational freedom of the adjacent substituents.

The planarity of the aromatic ring system is maintained despite the presence of multiple substituents, although slight deviations from perfect planarity may occur due to steric interactions between neighboring groups. X-ray crystallographic studies of related compounds demonstrate that halogenated anisoles typically maintain aromatic planarity while exhibiting specific torsion angles for the methoxy substituents that minimize unfavorable interactions.

Comparative Structural Analysis with Halogenated Anisole Derivatives

Comparative structural analysis with related halogenated anisole derivatives provides essential context for understanding the unique features of this compound. The parent compound 3,5-dichloroanisole (molecular formula C7H6Cl2O, molecular weight 177.03 grams per mole) serves as a fundamental reference point for this comparison. The substitution of a hydrogen atom with a difluoromethoxy group increases the molecular weight by approximately 66 atomic mass units and introduces significant changes in both electronic and steric properties.

The structural comparison with 3,5-dichloroanisole reveals that the addition of the difluoromethoxy group creates a more complex electronic environment around the aromatic ring. While 3,5-dichloroanisole contains only one methoxy group as an electron-donating substituent balanced by two electron-withdrawing chlorine atoms, the target compound incorporates an additional difluoromethoxy group that contributes both electron-withdrawing effects through the fluorine atoms and potential hydrogen bonding capability. The International Union of Pure and Applied Chemistry name for 3,5-dichloroanisole is 1,3-dichloro-5-methoxybenzene, highlighting the simpler substitution pattern compared to the target compound.

Analysis of the related isomer 2,3-dichloro-4-(difluoromethoxy)anisole provides insights into the effects of chlorine positioning on molecular properties. This isomer features chlorine atoms at adjacent positions (2 and 3) rather than the meta-relationship present in this compound, resulting in different steric and electronic environments. The adjacent chlorine substitution in the 2,3-isomer creates increased steric congestion and alters the overall electronic distribution across the aromatic system.

Additional comparative analysis with 3,4-dichloroanisole (CAS number 36404-30-5, molecular formula C7H6Cl2O) demonstrates the influence of chlorine positioning on molecular geometry and properties. The International Union of Pure and Applied Chemistry name 1,2-dichloro-4-methoxybenzene indicates ortho-positioned chlorine atoms, which create different steric interactions compared to the meta-positioning in the target compound. The boiling point range of 200-204°C and density of 1.33 grams per cubic centimeter for 3,4-dichloroanisole provide reference points for estimating similar properties in related compounds.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple complementary techniques to fully elucidate its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals functional group characteristics and vibrational modes. Mass spectrometry confirms molecular weight and fragmentation patterns that support structural assignments.

Properties

IUPAC Name |

1,3-dichloro-2-(difluoromethoxy)-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c1-13-4-2-5(9)7(6(10)3-4)14-8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHFVPCWDLRYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction:

- Metal phenolate + Dibromodifluoromethane (or Bromochlorodifluoromethane) → Difluorohalomethoxybenzene derivative

This method is well-documented for the preparation of various difluorohalomethoxybenzene derivatives, including 3,5-dichloro substituted compounds.

Detailed Preparation Methods

Formation of Metal Phenolate

The starting material is typically 3,5-dichloro-4-hydroxyanisole or a related phenol derivative. This is converted into its metal phenolate salt by treatment with a metal base such as sodium hydride, potassium tert-butoxide, or potassium hydroxide in an aprotic polar solvent like dimethylformamide (DMF) or N,N'-dimethylimidazolidinone.

Halodifluoromethoxylation Reaction

The metal phenolate solution is then reacted with dibromodifluoromethane or bromochlorodifluoromethane under controlled temperature conditions (often between room temperature and 60 °C). The reaction may be initiated or catalyzed by adding a metal alcoholate or metal hydride to improve the yield.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Metal phenolate formation | Base (NaH, KOtBu) in DMF or similar solvent | N/A | Stoichiometric or slight excess base |

| Difluorohalomethane reagent | Dibromodifluoromethane or bromochlorodifluoromethane | N/A | 1.7 to 5 equivalents used |

| Temperature | 20–60 °C | Controlled to avoid decomposition | |

| Reaction time | 3–24 hours | Longer times may improve conversion | |

| Initiator | Metal alcoholate or hydride (optional) | Enhances yield and reaction rate | |

| Isolated yield of product | After purification | 40–50% (up to 46% reported) | Higher than earlier literature yields |

Literature Yield Comparisons

Earlier methods reported low yields for similar difluorohalomethoxybenzene derivatives:

- 31.8% yield for p-(bromodifluoromethoxy)benzonitrile from sodium salt and dibromodifluoromethane in DMF at room temperature over 24 hours.

- 21% yield for p-(bromodifluoromethoxy)toluene under similar conditions with catalytic propanethiol.

- Yields as low as 1.5% to 25% for various substituted phenols depending on the substituent and reaction conditions.

The improved method involving addition of metal alcoholate or hydride as initiators and optimized reaction conditions has increased yields to approximately 46%, representing a significant enhancement in efficiency.

Mechanistic Insights and Reaction Optimization

- The reaction proceeds through nucleophilic substitution where the phenolate oxygen attacks the difluorohalomethane reagent, displacing a halogen atom.

- Aprotic polar solvents stabilize the metal phenolate and facilitate the reaction.

- The presence of initiators such as metal hydrides helps generate reactive intermediates that accelerate the coupling.

- Temperature control is critical to balance reaction rate and minimize side reactions or decomposition.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Metal phenolate formation | 3,5-Dichloro-4-hydroxyanisole + NaH or KOtBu in DMF | Formation of sodium or potassium phenolate |

| 2. Addition of difluorohalomethane | Dibromodifluoromethane (1.7–5 equiv), 20–60 °C, 3–24 h | Introduction of difluoromethoxy group |

| 3. Initiation (optional) | Metal alcoholate or metal hydride as initiator | Increases reaction rate and yield |

| 4. Workup and purification | Distillation, column chromatography | Isolated this compound, 40–46% yield |

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)anisole undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like DMF or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)anisole is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituent type, position, and electronic effects. Below is a comparative analysis with analogous derivatives:

Table 1: Comparative Analysis of Key Compounds

Key Findings and Insights

Physicochemical Properties

- Lipophilicity: The difluoromethoxy group increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration in therapeutic agents .

- Acidity : The carboxylic acid group in 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid renders it highly hydrophilic, limiting its use in oral formulations .

Biological Activity

3,5-Dichloro-4-(difluoromethoxy)anisole is an organic compound characterized by its unique molecular structure, which includes a methoxy group substituted with two fluorine atoms and two chlorine atoms on the aromatic ring. Its molecular formula is . This compound is categorized under halogenated anisoles and is notable for its enhanced chemical reactivity due to the presence of multiple halogens. It has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The synthesis of this compound typically involves multi-step procedures to ensure high purity and yield. Common reagents used in its synthesis include sodium hydroxide for substitution reactions and palladium on carbon for reduction processes. The compound's reactivity allows it to undergo various types of chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be substituted with other functional groups.

- Oxidation Reactions : The compound can be oxidized to form different products.

- Reduction Reactions : Reduction can lead to the formation of various derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties , making it a candidate for further investigation in drug development. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The difluoromethoxy group enhances the compound’s reactivity and binding affinity to various enzymes or receptors. Understanding these interactions is crucial for assessing both safety and efficacy in potential applications.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited an IC50 value indicating effective inhibition at low concentrations. This suggests a strong potential for use in treating infections caused by resistant bacterial strains.

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Dichloro-4-(difluoromethoxy)anisole | C8H6Cl2F2O2 | Similar halogenation pattern |

| 3,5-Dichloro-4-nitroanisole | C7H5Cl2N1O3 | Contains a nitro group instead of difluoromethoxy |

| 4-Chloro-2-(difluoromethoxy)anisole | C8H6ClF2O2 | Different chlorine positioning |

The unique combination of both chlorine and fluorine substituents on the methoxy group enhances the reactivity of this compound compared to similar compounds, contributing to its potential applications in medicinal chemistry and material science.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.